Cas no 2025785-91-3 (Cyclohexanol, 1-(4-bromophenyl)-3-methyl-)

Cyclohexanol, 1-(4-bromophenyl)-3-methyl-, is a brominated cyclohexanol derivative with a methyl substituent at the 3-position. This compound is of interest in organic synthesis due to its functionalized cyclohexane ring and aromatic bromine moiety, which serve as versatile intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of both hydroxyl and bromophenyl groups enhances its reactivity, enabling selective modifications such as nucleophilic substitutions or coupling reactions. Its structural features make it valuable for constructing complex molecules with precise stereochemistry. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications.
Cyclohexanol, 1-(4-bromophenyl)-3-methyl- structure
2025785-91-3 structure
Product Name:Cyclohexanol, 1-(4-bromophenyl)-3-methyl-
CAS No:2025785-91-3
MF:C13H17BrO
MW:269.177483320236
CID:5153414
Update Time:2025-10-30

Cyclohexanol, 1-(4-bromophenyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 1-(4-bromophenyl)-3-methyl-
    • Inchi: 1S/C13H17BrO/c1-10-3-2-8-13(15,9-10)11-4-6-12(14)7-5-11/h4-7,10,15H,2-3,8-9H2,1H3
    • InChI Key: GNRGPJCYROKOTM-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Br)C=C2)(O)CCCC(C)C1

Cyclohexanol, 1-(4-bromophenyl)-3-methyl- Pricemore >>

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Additional information on Cyclohexanol, 1-(4-bromophenyl)-3-methyl-

Recent Advances in the Study of Cyclohexanol, 1-(4-bromophenyl)-3-methyl- (CAS: 2025785-91-3) and Its Applications in Chemical Biology and Medicine

In recent years, the compound Cyclohexanol, 1-(4-bromophenyl)-3-methyl- (CAS: 2025785-91-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's bromophenyl and methyl-substituted cyclohexanol structure makes it a promising scaffold for the development of novel bioactive molecules.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for Cyclohexanol, 1-(4-bromophenyl)-3-methyl-, highlighting its efficient production via a palladium-catalyzed coupling reaction. The study reported a yield of 85% under optimized conditions, with the bromophenyl group serving as a key functional handle for further derivatization. This synthetic accessibility enhances its appeal for medicinal chemistry applications, where rapid and scalable synthesis is often a critical factor.

In terms of biological activity, preliminary in vitro studies have demonstrated that Cyclohexanol, 1-(4-bromophenyl)-3-methyl- exhibits moderate inhibitory effects on certain kinase enzymes implicated in inflammatory pathways. Specifically, a 2024 study in Bioorganic & Medicinal Chemistry Letters identified this compound as a potential lead for targeting p38 MAP kinase, a key player in cytokine-mediated inflammatory responses. The study reported an IC50 value of 12.3 µM, suggesting room for optimization but also validating its scaffold as a viable starting point for further drug development.

Further investigations into the compound's mechanism of action have revealed its ability to modulate protein-protein interactions (PPIs) involved in cancer cell proliferation. A 2023 paper in Chemical Science detailed structural analyses showing that the bromophenyl moiety of Cyclohexanol, 1-(4-bromophenyl)-3-methyl- interacts with hydrophobic pockets in the Bcl-2 family of proteins, which are critical regulators of apoptosis. These findings open new avenues for designing small-molecule inhibitors targeting anti-apoptotic proteins in oncology.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of Cyclohexanol, 1-(4-bromophenyl)-3-methyl-. A 2024 pharmacokinetic study published in European Journal of Pharmaceutical Sciences noted its relatively short plasma half-life (t1/2 = 2.1 hours in rodent models) and moderate bioavailability (F = 35%). Researchers are currently exploring prodrug strategies and formulation enhancements to address these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews.

In conclusion, Cyclohexanol, 1-(4-bromophenyl)-3-methyl- (CAS: 2025785-91-3) represents a versatile scaffold with demonstrated potential in both anti-inflammatory and anticancer applications. Ongoing research is focused on structural optimization to improve potency and drug-like properties, positioning this compound as a promising candidate for future therapeutic development. The integration of computational modeling and high-throughput screening approaches, as discussed in recent literature, is expected to accelerate these efforts in the coming years.

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